molecular formula C38H48N4O8S4 B1335051 1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane CAS No. 71089-74-2

1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B1335051
CAS No.: 71089-74-2
M. Wt: 817.1 g/mol
InChI Key: OVVMBINCTWKHOS-UHFFFAOYSA-N
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Description

1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane: is an organic compound that belongs to the class of macrocyclic tetraamines. It is characterized by the presence of four tosyl groups attached to a 14-membered tetraazacyclotetradecane ring. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various chemical and industrial applications.

Scientific Research Applications

1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane has several scientific research applications, including:

Mechanism of Action

    Target of action

    “1,4,8,11-Tetraazacyclotetradecane” is an azamacrocycle that forms stable metal complexes . It’s likely that “1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane” has similar properties.

    Mode of action

    As a ligand, “1,4,8,11-Tetraazacyclotetradecane” binds strongly to a wide range of metal ions . The tosyl groups in “this compound” may modify this interaction.

Future Directions

1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane has potential applications in the synthesis of molecules with electroactive cavities . It can also be used as a precursor for the synthesis of trans-difunctionalized derivatives , indicating potential future directions in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane typically involves the following steps:

Industrial Production Methods:

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.

    Complexation Reactions: Metal salts (e.g., copper, nickel) are used to form metal complexes.

Major Products:

Comparison with Similar Compounds

  • 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane
  • 1,4,8,11-Tetraazacyclotetradecane
  • 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid

Uniqueness:

1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of tosyl groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring high stability and specificity .

Properties

IUPAC Name

1,4,8,11-tetrakis-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48N4O8S4/c1-31-7-15-35(16-8-31)51(43,44)39-23-5-24-41(53(47,48)37-19-11-33(3)12-20-37)29-30-42(54(49,50)38-21-13-34(4)14-22-38)26-6-25-40(28-27-39)52(45,46)36-17-9-32(2)10-18-36/h7-22H,5-6,23-30H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVMBINCTWKHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCN(CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48N4O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389067
Record name 1,4,8,11-TETRATOSYL-1,4,8,11-TETRAAZACYCLOTETRADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

817.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71089-74-2
Record name 1,4,8,11-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,8,11-tetraazacyclotetradecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71089-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,8,11-TETRATOSYL-1,4,8,11-TETRAAZACYCLOTETRADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrakis[(4-methylphenyl)sulfonyl]
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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